molecular formula C12H8BrN3 B3271172 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 54230-91-0

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3271172
CAS No.: 54230-91-0
M. Wt: 274.12 g/mol
InChI Key: TVHNHTMDQDNMPV-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Academic Research

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and are of paramount importance in academic and industrial research. elsevierpure.com These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are abundant in nature and form the structural basis for a vast number of biologically active molecules. researchgate.netrsc.org Their prevalence is highlighted by the fact that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. rsc.org

The significance of these compounds stems from their diverse functional roles and their ability to engage in various biological interactions, often mimicking natural metabolites and products. elsevierpure.com They are integral components of essential biomolecules such as DNA, RNA, vitamins, and hormones. researchgate.net In the realm of medicinal chemistry, nitrogen heterocycles are considered "privileged structures" because they can bind to a wide range of biological targets with high affinity. This versatility has led to their widespread use in the development of pharmaceuticals, including anticancer, antibiotic, anti-inflammatory, and antihypertensive agents. researchgate.net The presence of nitrogen atoms can influence a molecule's stability, solubility, and ability to form hydrogen bonds, which are critical factors in drug design and efficacy. rsc.org

Overview of Fused 1,2,4-Triazolo[4,3-a]pyridine Scaffolds in Chemical Science

Within the broad family of nitrogen heterocycles, the fused chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine scaffold has emerged as a structure of significant interest in chemical science, particularly in drug discovery. mdpi.comnih.gov This bicyclic system, which consists of a pyridine (B92270) ring fused with a 1,2,4-triazole (B32235) ring, is a versatile building block for creating biologically active molecules. nih.gov The scaffold's rigid structure and specific arrangement of nitrogen atoms provide a unique three-dimensional framework for interacting with enzymes and receptors.

Researchers have developed various synthetic methods to access this scaffold, allowing for the creation of diverse libraries of compounds for biological screening. organic-chemistry.org The chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine core has been identified as a key pharmacophore in molecules with a wide array of potential therapeutic applications. For instance, derivatives of this scaffold have been investigated for their activity as antimalarial agents, kinase inhibitors for cancer therapy, and enzyme inhibitors for immunotherapy. mdpi.comnih.govrsc.org The scaffold's utility is so recognized that it has been exploited in structure-based virtual screening efforts to identify novel enzyme inhibitors. nih.gov

Specific Focus on 8-Bromo-3-phenyl-chemimpex.comijsrtjournal.comelsevierpure.comtriazolo[4,3-a]pyridine: Research Context and Rationale

The specific compound, 8-Bromo-3-phenyl- chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine, represents a targeted modification of the core triazolopyridine scaffold. The rationale for its synthesis and study is rooted in the principles of medicinal chemistry, where specific substituents are introduced to modulate the molecule's properties.

The introduction of a bromine atom at the 8-position is a key strategic feature. Halogen substituents, particularly bromine, are known to enhance the reactivity of heterocyclic systems, making the compound an ideal intermediate for further chemical modification and functionalization. chemimpex.com This "bromo-handle" allows chemists to easily introduce other functional groups through cross-coupling reactions, thereby enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

The phenyl group at the 3-position is another critical component, contributing to the molecule's steric and electronic properties. This aromatic ring can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. The combination of the versatile chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine core, the reactive bromine atom, and the phenyl substituent makes 8-Bromo-3-phenyl- chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine a valuable building block in the rational design and synthesis of novel compounds for scientific investigation.

Table 1: Chemical Data for 8-Bromo-3-phenyl- chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine

PropertyValue
Chemical Name 8-Bromo-3-phenyl- chemimpex.comelsevierpure.comtriazolo[4,3-a]pyridine
CAS Number 54230-91-0 chemicalbook.com
Molecular Formula C₁₃H₈BrN₃
Molecular Weight 286.13 g/mol
Structure A fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring, substituted with a bromine atom at position 8 and a phenyl group at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHNHTMDQDNMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies For 1 2 3 Triazolo 4,3 a Pyridine Derivatives

Direct Synthesis of 8-Bromo-3-phenyl-nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine

The direct synthesis of the title compound involves the precise assembly of the triazole ring onto a pre-functionalized pyridine (B92270) core.

A primary and effective method for constructing the 3-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine system involves the reaction between a 2-hydrazinopyridine (B147025) derivative and an ethyl imidate. researchgate.net For the specific synthesis of 8-Bromo-3-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine, the key precursors are 3-bromo-2-hydrazinopyridine and ethyl benzimidate hydrochloride.

The reaction proceeds via a two-step, one-pot sequence. Initially, the more nucleophilic terminal nitrogen of the hydrazine (B178648) group on 3-bromo-2-hydrazinopyridine attacks the electrophilic carbon of the ethyl benzimidate. This condensation step forms an N-pyridin-2-ylbenzimidamide intermediate. Subsequent intramolecular cyclization, which involves the elimination of ethanol (B145695), yields the final, stable aromatic triazolopyridine ring system. This cyclization is typically promoted by mild acidic conditions, with acetic acid being an effective catalyst. researchgate.net The reaction generally proceeds efficiently under gentle heating, often between 50-70°C. researchgate.net

Plausible Reaction Scheme:

Step 1 (Condensation): 3-bromo-2-hydrazinopyridine reacts with ethyl benzimidate.

Step 2 (Intramolecular Cyclization): The resulting intermediate cyclizes with the elimination of ethanol to form 8-Bromo-3-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine.

ReactantsCatalyst/ConditionsProduct
3-bromo-2-hydrazinopyridineAcetic Acid, 50-70°C8-Bromo-3-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine
Ethyl benzimidate hydrochloride

Following the synthesis, purification of the crude product is necessary to isolate 8-Bromo-3-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine. Standard laboratory techniques are typically employed. One common method involves partitioning the reaction residue between an organic solvent, such as methylene (B1212753) chloride, and an aqueous sodium carbonate solution to neutralize the acid catalyst and remove water-soluble impurities. prepchem.com The organic phase is then dried and the solvent is evaporated. prepchem.com

Further purification is often achieved through one of two primary methods:

Recrystallization: The crude solid can be dissolved in a suitable hot solvent or solvent mixture (e.g., methylene chloride/hexane or ethanol) and allowed to cool slowly, causing the pure compound to crystallize. prepchem.com

Column Chromatography: For more challenging separations or to isolate the product from closely related side-products, silica (B1680970) gel column chromatography is effective. prepchem.com The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of ethanol in methylene chloride. prepchem.com

General Synthetic Strategies for thenih.govresearchgate.netrsc.orgTriazolo[4,3-a]pyridine Core

Beyond the direct synthesis of a specific derivative, several general strategies are available for constructing the parent nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine ring system.

Oxidative cyclization is a powerful strategy that typically starts from a 2-pyridylhydrazone, which is the condensation product of 2-hydrazinopyridine and an aldehyde. The final ring-closing step is achieved using an oxidizing agent.

N-chlorosuccinimide (NCS) mediation: NCS serves as an efficient reagent for the oxidative cyclization of 2-pyridylhydrazones under very mild conditions. nih.gov The reaction is often conducted by dissolving the hydrazone in a solvent like dimethylformamide (DMF), cooling the mixture, and adding NCS portion-wise. nih.gov This method is noted for being highly exothermic. nih.gov NCS plays a dual role by first activating the hydrazone and then facilitating the intramolecular cyclization that forms the stable triazole ring. nih.gov

Hypervalent Iodine Reagents: Reagents such as iodobenzene (B50100) diacetate (IBD) are widely used for the synthesis of nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridines. nih.govresearchgate.net In this approach, the corresponding 2-pyridylhydrazone is oxidized with IBD in a solvent like dichloromethane (B109758). nih.govresearchgate.net This method is valued for its mild conditions, low toxicity, and ease of handling compared to heavy metal oxidants. iipseries.org The reaction proceeds via an intramolecular oxidative C-N bond formation to yield the fused heterocyclic system. iipseries.org

Oxidizing AgentPrecursorTypical ConditionsReference
N-Chlorosuccinimide (NCS)2-PyridylhydrazoneDMF, Ice Bath nih.gov
Iodobenzene Diacetate (IBD)2-PyridylhydrazoneDichloromethane, RT nih.govresearchgate.net

One-pot methods offer significant advantages in terms of operational simplicity and efficiency by combining multiple reaction steps without isolating intermediates.

The reaction of 2-hydrazinopyridines with ethyl imidates is an exemplary one-pot method for rapidly preparing nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridines. researchgate.net A diverse range of substituted pyridines and imidates can be used, with the reaction proceeding optimally under mild heat (50–70 °C) with 1.5 equivalents of acetic acid. researchgate.net This approach avoids the need to pre-form and isolate a hydrazone intermediate.

Another common one-pot strategy involves the reaction of 2-hydrazinopyridine with various aldehydes in the presence of an oxidizing system. rsc.orgresearchgate.net This atom-economic method provides facile access to a wide array of triazolopyridine derivatives at room temperature. rsc.org

The application of microwave irradiation has been shown to significantly enhance the synthesis of nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine derivatives. nih.govnih.gov This technology can be applied to various synthetic steps, including the final cyclization. nih.gov A key advantage of microwave-assisted synthesis is the dramatic reduction in reaction time compared to conventional heating methods. nih.govorganic-chemistry.org Furthermore, this technique often leads to higher product yields and provides a more environmentally friendly route due to its energy efficiency. nih.govmdpi.com Both multi-step syntheses and one-pot procedures have been successfully adapted to microwave conditions, making it a versatile tool for accessing this heterocyclic core. nih.govrsc.org

Anion-Mediated Synthesis from Precursor Thiosemicarbazides

A notable one-pot method for synthesizing 3-amino- researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridines involves an anion-mediated cyclization of precursor thiosemicarbazides. researchgate.netresearchgate.net This approach utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a key reagent to facilitate the reaction, starting from 2-hydrazino pyridines and various isothiocyanates. acs.orgacs.org The reaction proceeds by the in situ formation of thiosemicarbazides, which then act as anion receptors. researchgate.net

The mechanism is believed to involve the formation of the thiosemicarbazide, followed by anion recognition and deprotonation of a thiourea (B124793) proton by the basic fluoride anion from TBAF. acs.orgresearchgate.net This deprotonation leads to an organic anion that subsequently undergoes intramolecular cyclization with the loss of sulfur to form the final researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridine ring system. acs.org The process is often enhanced by microwave irradiation, which can drive the reaction to completion in a relatively short time. acs.org

This synthetic strategy has been successfully applied to a range of substrates, including 2-hydrazino pyridine and 5-chloro 2-hydrazino pyridine, which are reacted with various phenyl isothiocyanates bearing either electron-donating or electron-withdrawing substituents. acs.org The yields for this one-pot synthesis are reported to be moderate to good. researchgate.net

Table 1: Examples of Anion-Mediated Synthesis of 3-Amino- researchgate.netacs.orgrsc.org-triazolo[4,3-a]pyridine Analogues

Starting HydrazineIsothiocyanate SubstituentReaction Time (Microwave)Yield
2-Hydrazino pyridine4-Methoxy50 minGood
2-Hydrazino pyridine4-Nitro50 minGood
5-Chloro 2-hydrazino pyridine4-Chloro50 minModerate
5-Chloro 2-hydrazino pyridine4-Fluoro50 minModerate

Data synthesized from information presented in Organic Letters (2017). acs.org

Electrochemical Synthesis Techniques

Electrochemical methods offer a modern and environmentally benign alternative for the synthesis of researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridine derivatives, avoiding the need for transition metals or external chemical oxidants. organic-chemistry.org One prominent electrochemical technique is the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. This approach allows for the formation of C-N bonds under simple and mild conditions, demonstrating broad substrate scope and good functional group compatibility. organic-chemistry.org The practicality of this method has been shown through its successful application in gram-scale synthesis. organic-chemistry.org

Another strategy involves a two-step electrochemical-photochemical process to prepare the related 1,2,4-triazolo-[4,3-a]pyrazine core. bohrium.com In this method, a tetrazole is first electrochemically coupled to a pyrazine (B50134) derivative. The resulting intermediate is then subjected to photochemical excitation, which causes the release of nitrogen gas and the formation of a nitrilimine intermediate that rapidly cyclizes to the final product. bohrium.com While this has been demonstrated on a pyrazine core, similar principles could potentially be adapted for pyridine-based systems.

Furthermore, electrochemical approaches have been developed for the synthesis of related fused heterocyclic systems, such as 3-bromoimidazo[1,2-a]pyridines. researchgate.net This involves a domino condensation/bromination sequence directly from 2-aminopyridines and α-bromoketones in an undivided cell, highlighting the power of electrochemistry to facilitate multiple transformations in a single process. researchgate.net

Table 2: Overview of Electrochemical Synthesis for Triazolo-Fused Heterocycles

MethodStarting MaterialsKey FeaturesProduct Class
Desulfurative Cyclization2-Hydrazinopyridines, IsothiocyanatesNo transition metals or external oxidants; Gram-scale compatible3-Amino- researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridines organic-chemistry.org
Sequential Electrochemical-PhotochemicalTetrazoles, PyrazinesTwo-step process; Involves nitrilimine intermediate1,2,4-Triazolo[4,3-a]pyrazines bohrium.com
Domino Condensation/Bromination2-Aminopyridines, α-BromoketonesCo-electrolysis in an undivided cell; No external oxidant3-Bromoimidazo[1,2-a]pyridines researchgate.net

Reactions with Ortho-Esters for Ring Closure

Ortho-esters, such as triethyl orthoformate, are versatile reagents used for the construction of the researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridine ring system. researchgate.netnih.gov This method typically involves the reaction of a 2-hydrazinylpyridine derivative with an appropriate ortho-ester, which serves as a one-carbon source to facilitate the cyclization and formation of the triazole ring.

In a specific application, the synthesis of researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridinesulfonamides was achieved by reacting various 2-hydrazinyl-N-(aryl)pyridinesulfonamides with ortho-esters like triethyl orthoformate or triethyl orthoacetate. nih.gov The reaction is generally carried out by heating the reactants in a solvent such as dimethylformamide (DMF). nih.gov This ring closure step is a crucial part of a multi-step synthesis that allows for the introduction of various substituents onto the core structure.

The high reactivity of ortho-esters is utilized in numerous N-alkylation and ring-closing reactions in heterocyclic chemistry. researchgate.net They are effective condensation agents for constructing fused heterocyclic systems from precursors containing suitably positioned nucleophilic groups, such as the hydrazinyl moiety in 2-hydrazinylpyridines. researchgate.netbeilstein-journals.org

Table 3: Synthesis of researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridine Derivatives Using Ortho-Esters

2-Hydrazinylpyridine PrecursorOrtho-esterReaction ConditionsProduct Type
2-Hydrazinyl-N-(aryl)pyridinesulfonamidesTriethyl orthoformateDMF, reflux, 16 h3-H- researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridinesulfonamide nih.gov
2-Hydrazinyl-N-(aryl)pyridinesulfonamidesTriethyl orthoacetateDMF, reflux, 16 h3-Methyl- researchgate.netacs.orgrsc.orgtriazolo[4,3-a]pyridinesulfonamide nih.gov

Chemical Reactivity and Transformation Pathways Of 1 2 3 Triazolo 4,3 a Pyridines

Isomeric Rearrangements: Dimroth Rearrangement and Isomerization Processes

The wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridine system is susceptible to isomeric rearrangements, most notably the Dimroth rearrangement, which is a common transformation in many nitrogen-containing heterocyclic compounds. wikipedia.orgrsc.org

The Dimroth rearrangement involves the translocation of heteroatoms within the heterocyclic system through a process of ring opening and subsequent ring closure. nih.govresearchgate.net For wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridines, this typically occurs under acidic or basic conditions, or sometimes thermally, leading to the formation of the more thermodynamically stable wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[1,5-a]pyridine isomer. The accepted mechanism involves protonation, followed by hydrolytic ring opening to an intermediate that can then re-cyclize. nih.gov The rate and outcome of the rearrangement can be significantly influenced by the pH of the medium and the nature of the substituents on the rings. nih.govresearchgate.net

Another potential isomerization process is the "halogen dance," a base-catalyzed migration of a halogen atom around a heterocyclic ring. nih.gov While extensively studied for simpler bromopyridines, this rearrangement could potentially occur on the 8-bromo-substituted pyridine (B92270) ring of the title compound under strong basic conditions, leading to other bromo-substituted regioisomers. nih.gov

Table 1: Isomeric Rearrangement Pathways

Rearrangement Type Description Potential Product from 8-Bromo-3-phenyl- wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridine
Dimroth Rearrangement Acid or base-catalyzed ring-opening and ring-closure leading to a more stable isomeric fused system. nih.govresearchgate.net 8-Bromo-3-phenyl- wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[1,5-a]pyridine

| Halogen Dance | Base-catalyzed migration of the bromine atom around the pyridine ring. nih.gov | Isomeric bromo-substituted 3-phenyl- wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridines |

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The electronic nature of the wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridine core dictates its susceptibility to nucleophilic and electrophilic attack. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further amplified by the fused electron-withdrawing triazole ring.

Nucleophilic Substitution: This electron deficiency makes the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions activated by a good leaving group. In 8-Bromo-3-phenyl- wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridine, the bromine atom at the C8 position serves as an excellent leaving group. The SNAr mechanism is a two-step addition-elimination process. nih.gov The high reactivity of similar bromo-substituted pyridinium compounds towards nucleophiles like amines has been well-documented. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to yield functionalized derivatives.

Electrophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring deactivates it towards Electrophilic Aromatic Substitution (EAS). quimicaorganica.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation on the heterocyclic core are generally difficult and require harsh conditions. minia.edu.egquimicaorganica.org When such reactions do occur on pyridine itself, they preferentially yield substitution at the 3- and 5-positions. quimicaorganica.org For the fused triazolopyridine system, electrophilic attack on the core is highly unfavorable.

Cross-Coupling Reactions and Functionalization Strategies (e.g., Suzuki-Miyaura analogues)

The bromine atom at the C8 position is a key handle for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. nih.gov

The Suzuki-Miyaura cross-coupling reaction is particularly prominent. nih.govtcichemicals.com It involves the reaction of the organohalide (8-bromo-3-phenyl- wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridine) with an organoboron species (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is highly versatile due to its mild conditions and tolerance of a wide variety of functional groups on both coupling partners. nih.gov It allows for the introduction of diverse aryl, heteroaryl, alkenyl, and alkyl groups at the C8 position, enabling the synthesis of a large library of analogues. nih.govmdpi.com The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and selectivity. researchgate.netnih.gov

Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne formation), and Stille coupling, are also viable strategies for functionalizing the C8 position. nih.govresearchgate.net

Table 2: Example Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/Ester Catalyst/Ligand Base Product at C8-position
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Phenyl
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 4-Methoxyphenyl
2-Thienylboronic acid Pd(OAc)₂/SPhos K₃PO₄ 2-Thienyl

Oxidation and Reduction Chemistry of the Triazolopyridine System

The nitrogen atoms within the triazolopyridine scaffold are potential sites for oxidation and reduction reactions.

Oxidation: Pyridine and its derivatives are known to undergo oxidation at the ring nitrogen atom to form N-oxides when treated with oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. wuxiapptec.comacs.org It is expected that the pyridine nitrogen (at position 4) in the wikipedia.orggacariyalur.ac.inminia.edu.egtriazolo[4,3-a]pyridine system would be the most likely site of oxidation. N-oxides are valuable synthetic intermediates, as they can alter the reactivity of the ring system and be used for further functionalization. In some complex heterocyclic systems, oxidation can also lead to unexpected products like oxidative dimers, depending on the reaction conditions and the nature of the substituents. acs.orgnih.gov

Reduction: The reduction of the triazolopyridine system is less commonly documented. Catalytic hydrogenation could potentially reduce the pyridine ring under forcing conditions, but this may also affect the phenyl substituent or cause debromination. Selective reduction of one part of the heterocyclic system while preserving the others would likely require carefully chosen reagents and conditions.

Reactivity of Substituents (e.g., bromine atom, phenyl group)

The substituents on the core triazolopyridine ring have their own characteristic reactivity, which provides additional opportunities for chemical modification.

Reactivity of the Bromine Atom: As detailed in sections 3.2 and 3.3, the bromine atom at C8 is the primary site for functionalization. Its role as a good leaving group in SNAr reactions and as a reactive partner in palladium-catalyzed cross-coupling reactions makes it an exceptionally versatile synthetic handle.

Reactivity of the Phenyl Group: The 3-phenyl group behaves as a typical aromatic substituent. It is susceptible to Electrophilic Aromatic Substitution (EAS) reactions. lumenlearning.comlibretexts.org Unlike the deactivated triazolopyridine core, the phenyl ring can be readily nitrated, halogenated, sulfonated, or subjected to Friedel-Crafts reactions. minia.edu.eglibretexts.org The directing effects of the triazolopyridine core on the phenyl ring are generally weak, so substitution will be governed by standard ortho-, para-, and meta-directing rules, leading primarily to substitution at the ortho and para positions of the phenyl ring. The reactivity of the phenyl group is influenced by the steric hindrance imposed by its connection to the triazole ring. allen.indoubtnut.com

Advanced Spectroscopic and Structural Elucidation Of 1 2 3 Triazolo 4,3 a Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The protons on the pyridine core (at positions C5, C6, and C7) would appear as a complex set of multiplets. The bromine atom at C8 would influence the chemical shift of the adjacent proton. The protons of the phenyl group would typically appear as multiplets in the aromatic region of the spectrum. Integration of the signals would confirm the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Signals would be expected for the carbons of the fused triazolopyridine system and the phenyl substituent. The carbon atom attached to the bromine (C8) would show a characteristic chemical shift.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. COSY experiments would establish the connectivity between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecular framework, including the position of the phenyl group and the bromine atom.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

FTIR Spectroscopy: The FTIR spectrum of 8-Bromo-3-phenyl-triazolo[4,3-a]pyridine would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the fused heterocyclic system and the phenyl ring, and various bending vibrations. The C-Br stretching frequency would likely appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman analysis would provide complementary information to FTIR. Aromatic ring vibrations often give rise to strong Raman signals. This technique could help confirm the presence and substitution patterns of the aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, ESI-MS, EI-MS)

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₂H₈BrN₃), confirming the presence of the bromine atom through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS would cause the molecular ion to break apart into smaller fragments. The analysis of these fragment ions would provide valuable structural information. Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the phenyl group, or fragmentation of the triazolopyridine ring system.

X-ray Crystallography for Solid-State Molecular Architecture and Annelation Type Confirmation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If suitable crystals could be grown, this technique would confirm:

The precise three-dimensional arrangement of the atoms.

The planarity of the fusedtriazolo[4,3-a]pyridine ring system.

The exact bond lengths and angles throughout the molecule.

The orientation of the phenyl group relative to the fused heterocyclic core.

Intermolecular interactions in the crystal lattice, such as pi-stacking.

This analysis would unequivocally confirm the connectivity and the specific isomer of the compound, verifying the "a" annelation type of the triazole ring fused to the pyridine.

Electronic Spectroscopy: Ultraviolet-Visible (UV/Vis) Absorption and Photoluminescence (PL) Studies

Electronic spectroscopy provides information about the electronic transitions within a molecule and its photophysical properties.

UV/Vis Absorption Spectroscopy: The UV/Vis spectrum, typically recorded in a solvent like dichloromethane (B109758) or methanol, would show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system of the molecule. The position and intensity of these bands are characteristic of the chromophore.

Photoluminescence (PL) Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the compound may exhibit fluorescence or phosphorescence. The emission spectrum would reveal the wavelength of the emitted light, and further studies could determine the photoluminescence quantum yield and lifetime. These properties are highly dependent on the molecular structure and environment.

Computational and Theoretical Investigations On 1 2 3 Triazolo 4,3 a Pyridines

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For derivatives of the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine ring system, DFT calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G or 6-311G. mdpi.comnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and torsion angles in the molecule's lowest energy state.

Studies on related compounds, such as 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine and 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have shown that the geometries optimized using DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography. mdpi.comnih.gov For instance, calculated bond lengths and angles deviate only slightly from experimental values, typically by less than 0.03 Å and 3 degrees, respectively. mdpi.com However, greater deviations can be observed for torsion angles, which is often attributed to the comparison between a theoretical gas-phase calculation of an isolated molecule and the experimental solid-state structure where crystal packing forces are present. mdpi.comnih.gov

The molecular structure of the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine core is characterized by the fusion of a pyridine (B92270) and a 1,2,4-triazole (B32235) ring. DFT studies on analogous systems confirm a planar or nearly planar conformation of this fused bicyclic system. mdpi.com In 8-Bromo-3-phenyl- mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine, the planarity between the phenyl ring and the triazolopyridine system would be a key geometric parameter influencing its electronic properties and intermolecular interactions.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of mdpi.comnih.govmdpi.comTriazolo[4,3-a]pyridine Analogs
Compound ClassDFT FunctionalBasis SetReference
Chloro-substituted mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridineB3LYP6-31G mdpi.com
Amino-substituted mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridineB3LYP6-311G(2d,2p) nih.gov
Bromo-substituted imidazo[1,2-a]pyridineB3LYP6-311++G(d,p) nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comemerginginvestigators.org Conversely, a small gap suggests the molecule is more reactive. irjweb.com

For mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives, FMO analysis helps to predict their reactivity and electronic properties. mdpi.com DFT calculations are used to determine the energies of these orbitals. For example, in a study of a related bromo-substituted imidazo[1,2-a]pyridine, the HOMO-LUMO energy gap was calculated to be 4.36 eV. researchgate.net The distribution of these orbitals is also significant; in many triazolopyridine systems, the HOMO and LUMO are distributed across the π-conjugated ring system. mdpi.com The electronic absorption spectra of these compounds can be interpreted in terms of electron transitions between these frontier orbitals. mdpi.comnih.gov

Table 2: Calculated Quantum Chemical Parameters for a Related Fused Pyridine System
ParameterCalculated Value (eV)Significance
EHOMO-6.23Electron-donating ability
ELUMO-1.87Electron-accepting ability
Energy Gap (ΔE)4.36Chemical reactivity and stability

*Data adapted from DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the distribution of electron density within a molecule. mdpi.comsemanticscholar.org It provides a detailed description of the electronic structure by analyzing interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy associated with these donor-acceptor interactions is a measure of intermolecular and intramolecular bonding and stability. mdpi.com

Molecular Modeling, Docking Simulations, and Ligand-Protein Interaction Studies

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as 8-Bromo-3-phenyl- mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine, binds to the active site of a target protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold have been investigated as inhibitors for various biological targets. For example, novel mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridines have been designed and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy. nih.govacs.org Other series have been studied as potential antimalarial agents targeting the falcipain-2 enzyme or as c-Met kinase inhibitors. nih.govnih.gov

Docking studies for these compounds typically reveal key ligand-protein interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the triazole nitrogens) and amino acid residues in the protein's active site. aalto.fi

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic pockets of the protein. rsc.org

π-π Stacking: Aromatic rings on the ligand, like the phenyl group and the fused pyridine ring, can stack with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. nih.gov

These simulations provide a rational basis for the observed biological activity and guide the chemical modification of the scaffold to improve binding affinity and selectivity. unito.it

Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Correlations

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold, SAR investigations are essential for optimizing lead compounds into potent and selective drug candidates.

Research on various derivatives has provided valuable SAR insights:

As inhibitors of the PD-1/PD-L1 interaction, modifications on the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine core have been systematically explored to enhance potency. nih.govacs.org

In the development of IDO1 inhibitors, SAR studies revealed that the presence of a hydrophobic substituent at a specific position on the triazolopyridine ring was crucial for interaction within a key pocket of the enzyme's active site. unito.it The removal of this group led to a complete loss of activity. unito.it

For potential antimalarial agents, virtual libraries of mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridines were designed with multiple points of randomization to systematically probe the SAR. nih.gov Variations included the position of a sulfonamide group, different substituents on the triazole ring, and diverse functionalities on the sulfonamide moiety. nih.gov

These studies demonstrate that the biological activity of the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyridine core is highly tunable. By methodically altering substituents at various positions on the phenyl ring and the fused bicyclic system, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties to achieve a desired therapeutic profile.

Exploration of Biological Activities and Molecular Interactions Of 1 2 3 Triazolo 4,3 a Pyridine Derivatives

Modulation of Receptor Systems and Pathways

Derivatives of the ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine skeleton have been identified as potent modulators of several key receptor systems and signaling pathways implicated in a variety of physiological and pathological processes.

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 2 (mGluR2)

The metabotropic glutamate receptor subtype 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR2 are sought after for their potential therapeutic applications in conditions such as schizophrenia. nih.gov Research has led to the discovery of potent and selective mGluR2 PAMs built upon the ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine framework. google.compatentdigest.org

One notable derivative, JNJ-42153605, which features a 3-cyclopropylmethyl-8-trifluoromethyl- ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine core, has demonstrated significant potency. medchemexpress.com In vitro assays revealed its ability to enhance the receptor's response to the endogenous ligand glutamate, with an EC50 value of 17 nM. medchemexpress.comselleckchem.com This compound was found to be highly selective for mGluR2, showing no agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 μM. medchemexpress.com In vivo studies in mice further confirmed its potential, as it reversed hyperlocomotion induced by phencyclidine (PCP) with an ED50 of 5.4 mg/kg, an effect indicative of antipsychotic activity. medchemexpress.com

CompoundScaffoldActivityPotency (EC50)Reference
JNJ-42153605 ncats.iowikipedia.orgadooq.comTriazolo[4,3-a]pyridinemGluR2 Positive Allosteric Modulator (PAM)17 nM medchemexpress.com

Smoothened (SMO) Pathway Inhibition Research

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers. medkoo.comresearchgate.net The Smoothened (SMO) receptor is a critical component of this pathway, making it an attractive target for anticancer drug development. medkoo.comresearchgate.net

Derivatives of 3-phenyl- ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine have been designed and synthesized as potent SMO inhibitors. adooq.com One such compound, designated A11, showed significant inhibitory activity against both wild-type SMO (SMOWT) and the drug-resistant D473H mutant (SMOD473H). adooq.com Molecular modeling suggests that the triazolopyridine ring is crucial for binding to the SMO receptor. adooq.com In another study, 8-chloro- ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine derivatives were developed, with several compounds exhibiting potent inhibition of Hedgehog pathway activation with IC50 values below 100 nM. nih.gov One of these, TPB15, was found to block SMO translocation into the primary cilia and reduce SMO protein expression, demonstrating a multi-faceted inhibition of the pathway. medkoo.comnih.gov

CompoundTargetInhibitory Concentration (IC50)Reference
A11SMOWT0.27 µM adooq.com
A11SMOD473H0.84 µM adooq.com
TPB15Hedgehog Pathway Activation< 0.100 µM nih.gov

Interactions with Neurotransmitter Receptors (e.g., GABA receptors)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABAA) are well-established targets for drugs treating anxiety, insomnia, and seizure disorders. The ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine motif has been explored for its potential to interact with these receptors. Research has led to the identification of novel triazolopyridine derivatives that act as selective negative allosteric modulators (NAMs) for the α5 subunit-containing GABAA receptors. mdpi.com This subtype-selectivity is of particular interest as it may offer therapeutic benefits with a reduced side-effect profile compared to non-selective benzodiazepines. While specific binding affinities for 8-bromo-3-phenyl- ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine are not detailed, the broader class of 1-phenyl-1H-1,2,3-triazoles has been shown to act as selective insect GABA receptor antagonists, highlighting the potential of phenyl-triazole structures to interact with this receptor family. researchgate.net

Enzyme and Kinase Inhibition Studies

The versatility of the ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine scaffold extends to the inhibition of various enzymes and kinases, which are pivotal in numerous disease processes.

Derivatives of this scaffold have been identified as novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion. medchemexpress.com A structure-based virtual screening identified a hit compound with a ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine core, which, after rational design and optimization, led to analogues with sub-micromolar potency and high selectivity over other heme-containing enzymes. medchemexpress.com

In the realm of kinase inhibition, structurally related ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyrazine derivatives have been developed as potential c-Met kinase inhibitors. wikipedia.org The c-Met kinase is a receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis. One of the synthesized compounds, 22i, demonstrated superior c-Met kinase inhibition with an IC50 value of 48 nM. wikipedia.org

Furthermore, ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine sulfonamides have been investigated as potential antimalarial agents by targeting falcipain-2, a crucial cysteine protease for the Plasmodium falciparum parasite. mdpi.com Virtual screening and subsequent synthesis led to compounds with good in vitro antimalarial activity, with one derivative showing an IC50 of 2.24 μM. mdpi.com

Antimicrobial Activity Investigations

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of new antibacterial agents. The 1,2,4-triazole (B32235) ring is a core component of many compounds with demonstrated antimicrobial properties. google.com

Antibacterial Activity Screening

Fused heterocyclic systems incorporating the ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyridine structure have been evaluated for their antimicrobial potential. Studies on the closely related ncats.iowikipedia.orgadooq.comtriazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. ncats.io The antibacterial effect is thought to occur through mechanisms such as the destruction of the bacterial cell membrane and inhibition of DNA gyrase. ncats.io

Screening of a series of novel triazolo[4,3-a]pyrazine derivatives revealed compounds with notable activity against Staphylococcus aureus and Escherichia coli. One compound, in particular, exhibited significant antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values comparable to the first-line antibiotic ampicillin. ncats.io

Compound ScaffoldBacterial StrainActivity (MIC)Reference
ncats.iowikipedia.orgadooq.comTriazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32 µg/mL ncats.io
ncats.iowikipedia.orgadooq.comTriazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16 µg/mL ncats.io
Ampicillin (Control)Staphylococcus aureus32 µg/mL ncats.io
Ampicillin (Control)Escherichia coli8 µg/mL ncats.io

Antifungal and Fungistatic Activity Assessments

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyridine nucleus have been a subject of investigation for their potential as new antifungal agents, particularly in response to the rise of multi-drug resistant fungal infections. nih.govnih.gov Research has shown that incorporating different chemical moieties, such as hydrazones, onto the nih.govnih.govnih.govtriazolo[4,3-a]pyridine backbone can yield compounds with significant fungicidal properties. nih.govnih.gov

In one study, a series of novel 8-chloro- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives featuring a hydrazone moiety were synthesized and evaluated. nih.gov Several of these compounds demonstrated noteworthy antifungal activity against various phytopathogenic fungi. For instance, against Stemphylium lycopersici and Fusarium oxysporum sp. Cucumebrium, certain derivatives displayed excellent activity, highlighting the importance of the core heterocyclic structure in eliciting an antifungal response. nih.gov Another study synthesized novel flavonoid derivatives containing the nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold and found that some of these compounds exhibited potent antifungal activity against several plant pathogenic fungi. researchgate.net

Antifungal Activity of Selected nih.govnih.govnih.govtriazolo[4,3-a]pyridine Derivatives
Compound DerivativeFungal StrainActivity/EfficacyReference
8-chloro- nih.govnih.govnih.govtriazolo[4,3-a]pyridine-hydrazone derivative (Compound 4k)Stemphylium lycopersiciExcellent Antifungal Activity nih.gov
8-chloro- nih.govnih.govnih.govtriazolo[4,3-a]pyridine-hydrazone derivative (Compound 4k)Fusarium oxysporum sp. CucumebriumExcellent Antifungal Activity nih.gov
Flavonoid- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivative (Compound 4e)Gibberella zeaeEC50 = 2.1 µg/mL researchgate.net
Flavonoid- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivative (Compound 4e)Fusarium oxysporumEC50 = 10.3 µg/mL researchgate.net

Antiproliferative and Cytotoxic Activities in in vitro Cell Line Models

The antiproliferative potential of fused heterocyclic systems containing the triazole ring is a prominent area of cancer research. ijpca.org Derivatives of the closely related nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine scaffold have demonstrated cytotoxic effects against various human cancer cell lines. nih.gov For example, a study on newly synthesized nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives reported significant antitumor activity against breast cancer cell lines MDA-MB-231 and MCF-7, with some compounds showing greater potency than the standard chemotherapeutic agent Cisplatin. nih.gov

Similarly, pyrazolo-[4,3-e] nih.govnih.govnih.govtriazolopyrimidine derivatives have been evaluated for their antiproliferative activity against breast (MCF7, HCC1937) and cervical (HeLa) cancer cells, with some compounds inhibiting cancer cell proliferation with IC₅₀ values below 50 µM. nih.gov Another investigation into nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridines found that certain compounds exhibited potent antiproliferative activities against human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast adenocarcinoma (MCF-7) cell lines. researchgate.net While these findings are for related heterocyclic systems, they underscore the potential of the core triazolopyridine structure as a basis for the development of novel anticancer agents.

In Vitro Antiproliferative Activity of Related Triazolo-Pyridine/Pyrimidine Derivatives
Compound ClassCell LineActivity (IC50)Reference
nih.govnih.govnih.govTriazolo[4,3-a]pyrimidine (Compound 4c)MDA-MB-231 (Breast Cancer)17.83 µM nih.gov
nih.govnih.govnih.govTriazolo[4,3-a]pyrimidine (Compound 4j)MCF-7 (Breast Cancer)19.73 µM nih.gov
Pyrazolo-[4,3-e] nih.govnih.govnih.govtriazolopyrimidine (Compound 1)HCC1937 (Breast Cancer)7.01 µM nih.gov
Pyrazolo-[4,3-e] nih.govnih.govnih.govtriazolopyrimidine (Compound 1)HeLa (Cervical Cancer)11.02 µM nih.gov

Bromodomain Inhibition Studies

The nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold has been identified as a valuable structural motif in the design of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, which are key epigenetic readers and promising targets in oncology and HIV therapy. nih.gov In a "scaffold hopping" strategy, the nih.govnih.govnih.govtriazolo[4,3-a]pyridine core has been used as a simplified surrogate for the benzodiazepine (B76468) part of well-known BRD4 inhibitors like JQ1. nih.gov This bioisosteric replacement maintains the essential hydrogen bonding interactions with key amino acid residues (Asn140 and Tyr97) in the acetyl-lysine binding pocket of the bromodomain. nih.gov

Derivatives built upon this triazolopyridine framework have demonstrated potent BRD4 inhibitory activity. nih.gov For instance, one study described a series of triazolopyridine-based derivatives as BRD4 inhibitors, with a lead compound showing favorable HIV-1 reactivation, a key function of BRD4 inhibition in "shock and kill" anti-latency strategies. nih.gov Similarly, a novel class of BET inhibitors based on a nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold was developed, yielding a lead compound with excellent inhibitory activity against BRD4. researchgate.net

Bromodomain Inhibition by Related Triazolo-Fused Heterocycles
Compound ScaffoldTargetActivityReference
nih.govnih.govnih.govTriazolo[4,3-a]pyridine derivative (Compound 13d)BRD4Favorable HIV-1 reactivation nih.gov
nih.govnih.govnih.govTriazolo[4,3-a]quinoxaline derivative (Compound 13)BRD4 (Binding Assay)Excellent inhibitory activity researchgate.net
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivative (WS-722)BRD4 (BD1/BD2)IC50 < 5 µmol/L x-mol.net

Other Reported Biological Activities

The versatile nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold has been explored for a range of other biological applications.

Antiviral Activity: The broader class of 1,2,4-triazole derivatives is recognized for its antiviral properties against a variety of RNA and DNA viruses. nih.gov Specifically, flavonoid derivatives incorporating a nih.govnih.govnih.govtriazolo[4,3-a]pyridine moiety have been synthesized and tested, with one compound showing remarkable curative, protective, and inactivating activities against the Tobacco Mosaic Virus (TMV), with efficacy comparable to or better than the commercial agent ningnanmycin. researchgate.net

Antiparasitic Activity: Researchers have designed and synthesized novel nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents. nih.govmdpi.com Following in silico screening against the Plasmodium falciparum enzyme falcipain-2, several compounds were synthesized and evaluated in vitro. Two derivatives, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one, demonstrated good antimalarial activity with IC₅₀ values of 2.24 µM and 4.98 µM, respectively. nih.govmdpi.com In a separate study, aminated derivatives of a related nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold also showed antimalarial activity against P. falciparum. beilstein-journals.org

Anti-inflammatory Activity: The anti-inflammatory potential of this chemical family has been investigated. A study on nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives found that they could inhibit superoxide (B77818) anion (O₂⁻) production and myeloperoxidase release from stimulated human polymorphonuclear leukocytes (PMNs), key processes in the inflammatory response. nih.gov

Herbicidal and Pesticidal Activity: The agricultural applications of nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives have been explored, leading to the discovery of compounds with significant herbicidal properties. nih.gov A study of 23 novel derivatives found that 8-chloro-3-(4-propylphenyl)- nih.govnih.govnih.gov-triazolo[4,3-a]pyridine possessed high, broad-spectrum herbicidal activity against several common weeds. nih.gov The general class of triazolopyridines has been recognized for potential insecticidal applications as well. mdpi.com

Applications in Materials Science and Agrochemical Research

Photophysical Properties and Potential as Fluorophores

While specific photophysical data for 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine is not extensively documented in publicly available literature, the broader class of acs.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives has been investigated for its fluorescent properties. For instance, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that the molecule exhibits an absorption spectrum with two distinct bands: a stronger pattern in the 200–400 nm range and a weaker doublet between 400–600 nm. nih.gov This behavior is characteristic of molecules with coupled π-ring systems. nih.gov The Stokes shifts, which are the difference between the absorption and emission maxima, were found to be significant for both the triazole and pyridine (B92270) rings, indicating potential for fluorescence applications. nih.gov

Furthermore, research on other related fused heterocyclic systems, such as 3-aryl-5-aminobiphenyl substituted acs.orgnih.govnih.govtriazolo[4,3-c]quinazolines, has demonstrated their potential as fluorophores. mdpi.com These compounds have been shown to emit a broad range of wavelengths and can achieve high fluorescent quantum yields, in some cases up to 94% in toluene (B28343) solutions. mdpi.com The introduction of different substituents on the aryl rings can significantly influence the emission properties. For example, a trifluoromethylphenyl group was found to be essential for intense emission in certain NPh2-containing derivatives. mdpi.com The photophysical properties of these related compounds suggest that 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine likely possesses interesting luminescent characteristics that warrant further investigation for applications as a fluorophore.

Table 1: Photophysical Properties of a Related Triazolopyridine Derivative

PropertyValue
Absorption Bands200-400 nm (strong), 400-600 nm (weak)
Stokes Shift (Triazole Ring)9410 cm⁻¹
Stokes Shift (Pyridine Ring)7625 cm⁻¹

Data for 1,2,4-triazolo[4,3-a]pyridin-3-amine nih.gov

Development as Chemisensors and Phosphorescence Sensors

The acs.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold is a promising platform for the development of chemosensors due to the presence of nitrogen atoms that can act as binding sites for analytes. While specific studies on 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine as a chemosensor are limited, research on analogous triazolopyridine systems demonstrates their potential. For example, a complex triazolopyridine derivative, 3-methyl-6,8-di(2-pyridyl)- acs.orgnih.govacs.orgtriazolo[5',1':6,1]pyrido[2,3-d]pyrimidine, has been shown to function as a chemosensor for metal ions and anions. acs.orgnih.gov This compound exhibits changes in its fluorescence and UV-vis spectra upon interaction with cations like Cu²⁺ and Zn²⁺. acs.orgnih.gov The addition of Cu²⁺ leads to a strong quenching of its fluorescence emission, while Zn²⁺ causes a less pronounced shift. acs.org The resulting zinc complex can then interact with various anions, leading to a restoration of fluorescence, with the magnitude of the change dependent on the specific anion. nih.govacs.org

The design of such chemosensors often relies on photo-induced charge transfer (PCT) processes. acs.org The coordination of a metal ion to the triazolopyridine system alters the electronic properties of the molecule, resulting in a detectable optical response. The ability to tune the sensitivity and selectivity of these sensors by modifying the substituents on the triazolopyridine core makes them attractive for various analytical applications. The bromo and phenyl substituents on 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine could potentially influence its binding affinity and photophysical response to specific analytes, suggesting it could be a valuable candidate for further development in this area. There is currently no specific information available in the searched literature regarding its application as a phosphorescence sensor.

Role as Building Blocks in Advanced Materials Design

The rigid, planar structure and the presence of multiple nitrogen atoms make acs.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives, including 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine, valuable building blocks for the design of advanced materials. The bromine atom in the 8-position is a particularly useful functional group, as it can be readily modified through various cross-coupling reactions, such as the Suzuki reaction, to introduce a wide range of other functional groups. nih.govtandfonline.com This allows for the synthesis of more complex molecules with tailored electronic and physical properties.

For example, triazolopyridine scaffolds can be incorporated into larger conjugated systems for applications in organic electronics. The electron-deficient nature of the triazolopyridine ring system can be balanced by attaching electron-donating groups, creating molecules with interesting charge-transfer characteristics. While direct applications of 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine in advanced materials are not yet widely reported, the versatility of the core structure is evident in the synthesis of related compounds. For instance, triazole-containing porphyrins have been developed as building blocks for new porphyrinic materials. researchgate.netnih.gov The ability to functionalize the triazolopyridine core allows for the fine-tuning of properties such as solubility, solid-state packing, and electronic energy levels, which are crucial for the performance of organic materials in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

Utility in Agrochemical Development (e.g., herbicidal, pesticidal agents)

The acs.orgnih.govnih.govtriazolo[4,3-a]pyridine skeleton is a recognized pharmacophore in the development of new agrochemicals. Research has shown that derivatives of this heterocyclic system can exhibit significant herbicidal and pesticidal activities. A study on a series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives demonstrated their effectiveness against a range of common weeds. nih.gov

In this study, the compound 8-chloro-3-(4-propylphenyl)- acs.orgnih.govnih.gov-triazolo[4,3-a]pyridine, which is structurally very similar to 8-Bromo-3-phenyl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine, was identified as having high herbicidal activity and a broad spectrum of action. nih.gov It showed an inhibition effect of about 50% at a low dosage of 37.5 g a.i. ha⁻¹ and was found to be safe for important crops like corn, cotton, and rice at higher dosages. nih.gov This suggests that the 8-halo-3-aryl- acs.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold is a promising lead for the development of new herbicides. nih.gov The nature of the substituents at the 3 and 8 positions of the triazolopyridine ring plays a crucial role in determining the level of herbicidal activity and the spectrum of weeds controlled. Further optimization of the substituents on this scaffold could lead to the discovery of even more potent and selective herbicidal agents. nih.gov

Table 2: Herbicidal Activity of a Related acs.orgnih.govnih.govtriazolo[4,3-a]pyridine Derivative

CompoundDosage (g a.i. ha⁻¹)Inhibition EffectCrop Safety (at 150 g a.i. ha⁻¹)
8-chloro-3-(4-propylphenyl)- acs.orgnih.govnih.gov-triazolo[4,3-a]pyridine37.5~50%Safe for corn, cotton, and rice

Data from a study on novel 1,2,4-triazolo[4,3-a]pyridine derivatives nih.gov

Future Directions and Emerging Research Avenues for 8 Bromo 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Development of Novel Synthetic Methodologies

The evolution of synthetic organic chemistry presents significant opportunities for creating more efficient, versatile, and environmentally benign routes to novel 8-Bromo-3-phenyl- researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine derivatives. While traditional methods involving the cyclization of 2-hydrazinopyridines are well-established, future research is expected to focus on more advanced and modular approaches. rsc.orgresearchgate.netresearchgate.net

Late-Stage Functionalization (LSF): A primary avenue of future synthetic development is LSF. This strategy allows for the direct modification of the core scaffold or its advanced precursors at a late stage in the synthetic sequence, bypassing the need for lengthy de novo syntheses for each new analog. mdpi.comnih.gov Techniques such as C-H activation could enable the introduction of new functional groups at various positions on both the triazolopyridine and phenyl rings, rapidly generating a library of derivatives with diverse properties.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. researchgate.netmdpi.com This methodology could be applied to construct the triazolopyridine core or to introduce novel substituents. acs.orgresearchgate.net For instance, radical-based reactions enabled by photoredox catalysis could facilitate the addition of complex alkyl or aryl groups that are difficult to incorporate using traditional methods, expanding the accessible chemical space for drug discovery. acs.orgmdpi.com

Flow Chemistry and Automation: The integration of continuous flow chemistry can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. organic-chemistry.org Future methodologies may involve developing automated flow synthesis platforms for the high-throughput generation of triazolopyridine libraries, accelerating the hit-to-lead optimization process.

Synthetic Strategy Description Potential Advantages
Late-Stage Functionalization (LSF) Direct modification of a complex molecule at a late synthetic step.Rapid diversification, bypasses de novo synthesis for each analog. mdpi.comnih.gov
Photoredox Catalysis Use of visible light to initiate radical-based transformations.Mild reaction conditions, access to unique chemical transformations. researchgate.netmdpi.com
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, improved purity. organic-chemistry.org
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste, operational simplicity. rsc.orgresearchgate.net

Advanced Mechanistic Studies of Biological Interactions

While derivatives of the researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold have shown promise as inhibitors of various biological targets, including kinases, phosphodiesterases, and epigenetic proteins, a deeper understanding of their mechanism of action at the molecular level is crucial for further development. researchgate.netnih.govresearchgate.net

Future research will necessitate a move beyond simple activity screening to more sophisticated mechanistic studies. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be vital for obtaining high-resolution structures of these inhibitors in complex with their target proteins. These structural insights can reveal the precise binding modes, key molecular interactions (e.g., hydrogen bonds, π-π stacking), and conformational changes induced upon binding. acs.org

Furthermore, advanced biophysical and biochemical assays, including enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), can provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics. Kinetic studies, for instance, can differentiate between competitive, non-competitive, or allosteric inhibition mechanisms, which is critical for designing inhibitors with desired pharmacological profiles. nih.gov Investigating the cellular effects of these compounds on downstream signaling pathways will also be essential to confirm on-target activity and identify potential off-target effects.

Structure-Guided Design of New Analogs

The rational, structure-guided design of new analogs is a cornerstone of modern medicinal chemistry. This approach leverages structural information from mechanistic studies to design compounds with improved potency, selectivity, and pharmacokinetic properties. For the 8-Bromo-3-phenyl- researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold, structure-activity relationship (SAR) studies have already begun to reveal key insights. osti.govnih.gov

Future design strategies will systematically explore the chemical space around the core scaffold. The bromine atom at the 8-position is a key handle for introducing diversity via cross-coupling reactions. The 3-phenyl ring is another critical site for modification, where substituents can modulate target engagement and physicochemical properties.

Molecular docking and molecular dynamics (MD) simulations will play a pivotal role in this process. nih.gov These computational tools allow researchers to predict how newly designed analogs will bind to a target protein, prioritizing the synthesis of compounds with the highest likelihood of success. This in silico-guided approach conserves resources and accelerates the design-make-test-analyze cycle. nih.gov

Table of Structure-Activity Relationship (SAR) Insights for Triazolopyridine Derivatives

Position of Modification Substituent Type Observed Effect on Biological Activity Target Example
Phenyl Ring (Ar) Electron-donating groups (e.g., -OCH₃)Increased inhibitory activity. nih.govα-glucosidase
Phenyl Ring (Ar) Electron-withdrawing groups (e.g., -Cl, -Br)Decreased inhibitory activity. nih.govα-glucosidase
Triazolopyridine Core Substitution with a meta-nitrophenyl moietyIncreased inhibitory activity compared to the triazolopyrimidine bioisostere. osti.govnih.govTDP2
Triazolopyridine Core Addition of a hydroxamate groupPotent dual inhibitory activity. researchgate.netJAK/HDAC

Exploration of Undiscovered Applications in Chemical Biology and Materials Science

The utility of the 8-Bromo-3-phenyl- researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold is not limited to therapeutic agents. Its unique chemical structure makes it an attractive candidate for applications in chemical biology and materials science.

In chemical biology, derivatives could be developed as chemical probes to study complex biological processes. osti.gov By attaching fluorescent dyes, biotin tags, or photo-crosslinking groups, these molecules can be used to identify and validate new drug targets, visualize biological pathways, and elucidate the cellular functions of proteins. The triazolopyridine scaffold's proven ability to engage specific protein targets makes it an excellent starting point for creating highly selective and potent probes. osti.gov

In materials science, the electron-deficient nature of the 1,2,4-triazole (B32235) ring system imparts favorable electron-transport and hole-blocking properties. researchgate.net This suggests that derivatives of researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine could be explored for use in organic electronics. Potential applications include serving as host materials or electron-transport layers in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices. researchgate.netgoogle.com The ability to tune the electronic properties of the molecule by modifying the phenyl and pyridine (B92270) rings could lead to the development of novel materials with tailored optical and electronic characteristics. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and compound design. These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.

For the 8-Bromo-3-phenyl- researchgate.netacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold, ML models can be trained on existing SAR data to predict the biological activity of virtual compounds. irma-international.orgmdpi.com This allows for the rapid in silico screening of immense virtual libraries, prioritizing synthetic efforts on molecules with the highest predicted potency and most favorable drug-like properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can provide deeper insights into the relationships between molecular structure and biological function.

Furthermore, generative AI models can be employed for de novo drug design. These algorithms can learn the underlying chemical rules from known active molecules and generate entirely new structures based on the triazolopyridine scaffold that are optimized for specific properties, such as high target affinity and low predicted toxicity. This approach has the potential to uncover novel chemical matter that might not be conceived through traditional medicinal chemistry intuition.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves cyclization of hydrazine intermediates or brominated pyridine precursors. A common method includes:

  • Step 1 : Condensation of 3-amino-5-bromo-2-substituted pyridine with aryl isocyanates under reflux to form intermediates.
  • Step 2 : Oxidative cyclization using reagents like sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding the fused triazolopyridine core .
  • Optimization : Microwave-assisted synthesis or continuous flow reactors can enhance reaction efficiency and yield .

Q. How can structural characterization be performed for this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at position 8, phenyl at position 3) via ¹H and ¹³C NMR .
  • X-ray Crystallography : Resolve crystal packing and verify regioselectivity of bromine substitution .
  • Mass Spectrometry (LC-MS) : Validate molecular weight (198.023 g/mol) and purity .

Q. What are the primary biological activities reported for triazolopyridine derivatives?

While direct data on 8-Bromo-3-phenyl derivatives is limited, structurally similar compounds exhibit:

  • Antifungal activity : Triazolopyridines with hydrazone moieties show inhibitory effects against Candida spp. .
  • Herbicidal activity : Substituted triazolopyridines inhibit dicotyledonous weeds (e.g., Amaranthus retroflexus) at 150 g a.i. ha⁻¹ .
  • Enzyme inhibition : Interaction with targets like RBP4 (retinol-binding protein) via H-bonding to Arg121 in binding cavities .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for triazolopyridine derivatives?

  • Substituent Variation : Compare analogs with different substituents (e.g., 8-bromo vs. 6-bromo, phenyl vs. methyl groups) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as the role of bromine in hydrophobic binding pockets .
  • 3D-QSAR Models : Build comparative molecular field analysis (CoMFA) models to predict herbicidal or antifungal potency based on steric/electronic properties .

Q. What strategies resolve contradictory data in biological activity assessments?

  • Target Validation : Use knockout assays (e.g., CRISPR-Cas9) to confirm if observed activity is target-specific or due to off-target effects.
  • Solubility/Permeability Testing : Address discrepancies by evaluating physicochemical properties (e.g., logP) that may affect bioavailability .
  • Cross-Study Comparisons : Analyze substituent effects across studies (e.g., methoxy groups in position 5 enhance solubility but reduce enzyme affinity ).

Q. How to optimize reaction conditions for improved yields in synthesis?

  • Green Chemistry Approaches : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl for oxidative cyclization, achieving 73% yield in ethanol at room temperature .
  • Microwave Irradiation : Reduce reaction times (e.g., from 15 hours to 3 hours) and improve regioselectivity in cyclization steps .
  • Flow Reactors : Enhance scalability and reproducibility for industrial-grade synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.